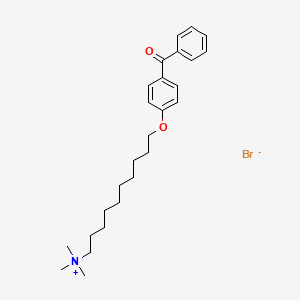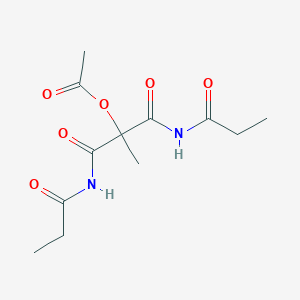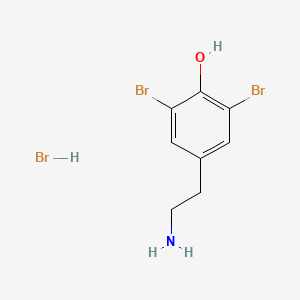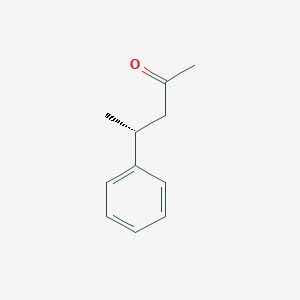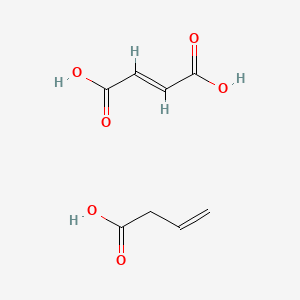![molecular formula C26H24O3 B14462881 1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) CAS No. 65740-05-8](/img/structure/B14462881.png)
1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) is an organic compound characterized by its unique structure, which includes three phenyl groups attached to a central ethane backbone
准备方法
The synthesis of 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of benzene derivatives with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow reactors and advanced purification techniques.
化学反应分析
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced into the phenyl rings using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
相似化合物的比较
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) can be compared with other similar compounds such as:
1,1,1-Trichloroethane: While structurally different, both compounds are used in industrial applications, though 1,1,1-trichloroethane is primarily a solvent.
Triphenylmethane: This compound shares the phenyl groups but differs in its central carbon structure, leading to different reactivity and applications.
The uniqueness of 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) lies in its specific arrangement of phenyl groups and the resulting chemical properties.
属性
CAS 编号 |
65740-05-8 |
|---|---|
分子式 |
C26H24O3 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
1-[4-[1,1-bis(4-acetylphenyl)ethyl]phenyl]ethanone |
InChI |
InChI=1S/C26H24O3/c1-17(27)20-5-11-23(12-6-20)26(4,24-13-7-21(8-14-24)18(2)28)25-15-9-22(10-16-25)19(3)29/h5-16H,1-4H3 |
InChI 键 |
ANUDZVURQGOSNK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


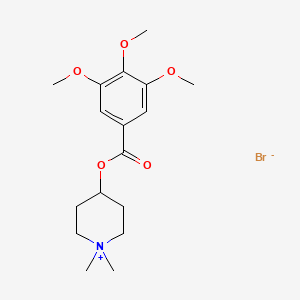
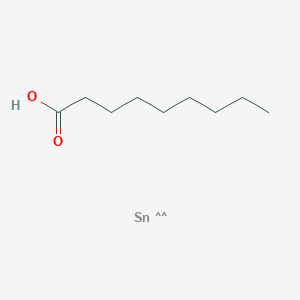

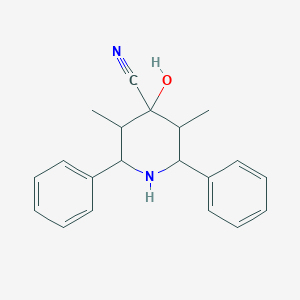
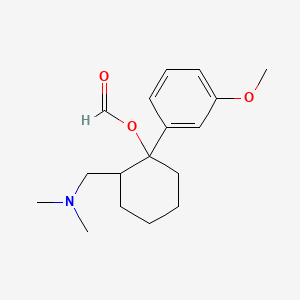
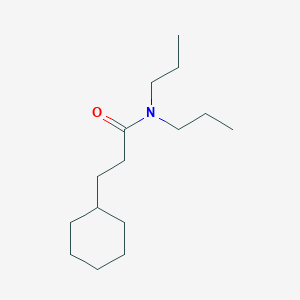

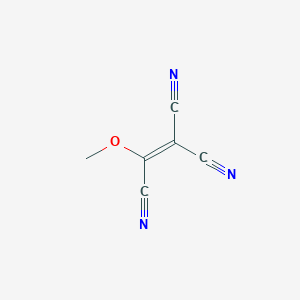
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
